Cas no 2227701-27-9 ((1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol)

(1R)-1-(2,4-Dimethoxypyridin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a 2,4-dimethoxypyridine substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The electron-rich dimethoxy groups enhance reactivity in nucleophilic substitutions or metal-catalyzed cross-coupling reactions, while the pyridine scaffold offers coordination sites for catalysis. This compound’s well-defined chirality is advantageous for producing enantiomerically pure compounds, particularly in drug development where stereochemistry influences biological activity. Its stability under standard conditions and solubility in common organic solvents facilitate handling in multistep syntheses. Typical applications include use as a building block for bioactive molecules or ligands in asymmetric catalysis.
(1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol structure
2227701-27-9 structure
Product Name:(1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol
CAS No:2227701-27-9
MF:C9H13NO3
MW:183.204422712326
CID:6454980
PubChem ID:165624240
Update Time:2025-05-19

(1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol
    • EN300-1776188
    • 2227701-27-9
    • Inchi: 1S/C9H13NO3/c1-6(11)8-7(12-2)4-5-10-9(8)13-3/h4-6,11H,1-3H3/t6-/m1/s1
    • InChI Key: MCLGMVASSUPUFI-ZCFIWIBFSA-N
    • SMILES: O[C@H](C)C1C(=NC=CC=1OC)OC

Computed Properties

  • Exact Mass: 183.08954328g/mol
  • Monoisotopic Mass: 183.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 51.6Ų

(1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol Pricemore >>

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Additional information on (1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol

Recent Advances in the Study of (1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol (CAS: 2227701-27-9) and Its Applications in Chemical Biology and Medicine

The compound (1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol (CAS: 2227701-27-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, structural properties, and applications in drug discovery and development.

Recent studies have highlighted the importance of (1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol as a chiral building block for the synthesis of complex pharmaceutical agents. Its unique stereochemistry and functional group arrangement make it a valuable precursor for the development of enantioselective catalysts and therapeutic compounds. For instance, researchers have successfully utilized this compound in the asymmetric synthesis of novel kinase inhibitors, demonstrating its versatility in medicinal chemistry.

One of the most notable advancements in the application of (1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol is its role in the development of targeted cancer therapies. Recent preclinical studies have shown that derivatives of this compound exhibit potent inhibitory activity against specific oncogenic kinases, with promising selectivity profiles. These findings suggest that (1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol could serve as a scaffold for the design of next-generation anticancer agents.

In addition to its therapeutic potential, the compound has also been investigated for its utility in chemical biology. Researchers have employed (1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to selectively modify biological macromolecules has opened new avenues for understanding disease pathways and identifying novel drug targets.

The synthesis of (1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol has been optimized in recent years, with several research groups reporting improved yields and enantiomeric purity. Advanced catalytic methods, including asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high stereocontrol. These methodological advancements are expected to facilitate the large-scale production of the compound for further pharmacological evaluation.

Looking ahead, the continued exploration of (1R)-1-(2,4-dimethoxypyridin-3-yl)ethan-1-ol and its derivatives holds great promise for the discovery of new therapeutic agents. Future research directions may include the development of more efficient synthetic routes, the investigation of its pharmacokinetic properties, and the evaluation of its safety profile in clinical settings. As the field progresses, this compound is likely to play an increasingly important role in bridging the gap between chemical synthesis and biomedical applications.

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